

# FTIR Comparative Guide: 7,7-Dimethyloctan-1-ol Characterization

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## Compound of Interest

Compound Name: 7,7-dimethyloctan-1-ol

Cat. No.: B8151692

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## Executive Summary & Molecular Logic

**7,7-dimethyloctan-1-ol** (CAS: 66719-35-5) is a primary alcohol characterized by a terminal neo-structured tail. Unlike its widely used isomer 3,7-dimethyloctan-1-ol (Tetrahydrogeraniol), which possesses an isopropyl tail, the 7,7-isomer features a tert-butyl moiety at the chain terminus.

This structural difference—a quaternary carbon at position 7 versus a tertiary carbon at position 7—creates a distinct spectroscopic signature in the "fingerprint" region, allowing for positive identification without mass spectrometry.

## Structural Comparison

- **7,7-Dimethyloctan-1-ol:**

(Contains a tert-butyl group).

- **3,7-Dimethyloctan-1-ol:**

(Contains an isopropyl group).

## Characteristic FTIR Peaks: 7,7-Dimethyloctan-1-ol

The spectrum of **7,7-dimethyloctan-1-ol** is dominated by the primary alcohol functionality and the specific skeletal vibrations of the tert-butyl group.

### Primary Functional Group Regions

Frequency ( )	Assignment	Mode	Diagnostic Note
3300–3400	O-H	Stretching (H-bonded)	Broad, intense band typical of liquid alcohols.
2950–2850	C-H	Stretching ( )	Strong alkyl absorption. The presence of the tert-butyl group often enhances the shoulder at ~2960 due to methyl density.
1050–1060	C-O	Stretching	Characteristic of primary alcohols ( ).

### The Diagnostic Fingerprint (Isomer Differentiation)

The critical region for distinguishing the 7,7-isomer is 1400–1100

, where methyl bending and skeletal vibrations occur.

Frequency ( )	Assignment	Mode	Specificity to 7,7-Isomer
1395 & 1365	(Methyl)	Bending (Sym/Asym)	Tert-Butyl Signature: The tert-butyl group exhibits a characteristic "split" or doublet. The band at ~1395 is distinct from the ~1385 band seen in isopropyl groups.
1255 & 1200	(Skeleton)	Skeletal Vibration	Quaternary Carbon: Skeletal vibrations associated with the group often appear as weak-to-medium bands in this region, absent in linear chains.
720		Rocking	Indicates a long methylene chain ( ). Present in both 7,7-isomer and n-decanol.

## Comparative Analysis: Performance vs. Alternatives

This section objectively compares the spectral performance of **7,7-dimethyloctan-1-ol** against its two most common confusion points: the linear standard (1-Decanol) and the branched fragrance standard (3,7-Dimethyloctan-1-ol).

### Comparative Data Table

Feature	7,7-Dimethyloctan-1-ol (Product)	3,7-Dimethyloctan-1-ol (Alternative 1)	1-Decanol (Alternative 2)
Tail Structure	Tert-Butyl (Quaternary C)	Isopropyl (Tertiary C)	Methyl (Primary C)
Methyl Bend ( )	Doublet: 1395 / 1365	Doublet: 1385 / 1365	Singlet: 1380 (approx)
Splitting Nature	Wide split (~30 )	Narrower split (~20 )	No split (or unresolved)
Skeletal Vib.	Distinct bands ~1250/1200	Weak/Complex fingerprint	Clean baseline in 1200 region
C-O Stretch	~1055 (Primary)	~1055 (Primary)	~1055 (Primary)

## Analytical Insight

- Differentiation from 1-Decanol: The linear alcohol (1-Decanol) lacks the gem-dimethyl splitting at 1360–1400
  - . If you see a singlet methyl peak, it is the linear chain.
- Differentiation from 3,7-Dimethyloctan-1-ol: This is the most difficult separation. The 3,7-isomer (isopropyl) shows a doublet at 1385/1365. The 7,7-isomer (tert-butyl) shifts the higher frequency band up to ~1395
  - and often shows a specific intensity ratio where the 1365 band is very sharp.

## Experimental Protocol

To ensure reproducible spectral data for identification, follow this self-validating protocol.

Method: Liquid Film (Neat) or ATR (Attenuated Total Reflectance). Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).

- Blank Correction: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background scan (air) with 32 scans at 4

resolution.

- Sample Loading: Apply 10–20

of neat **7,7-dimethyloctan-1-ol** to the crystal center. Ensure full coverage of the evanescent wave active area.

- Acquisition:

- Resolution: 4

(Standard) or 2

(High Res for splitting analysis).

- Scans: 32 or 64.

- Range: 4000–600

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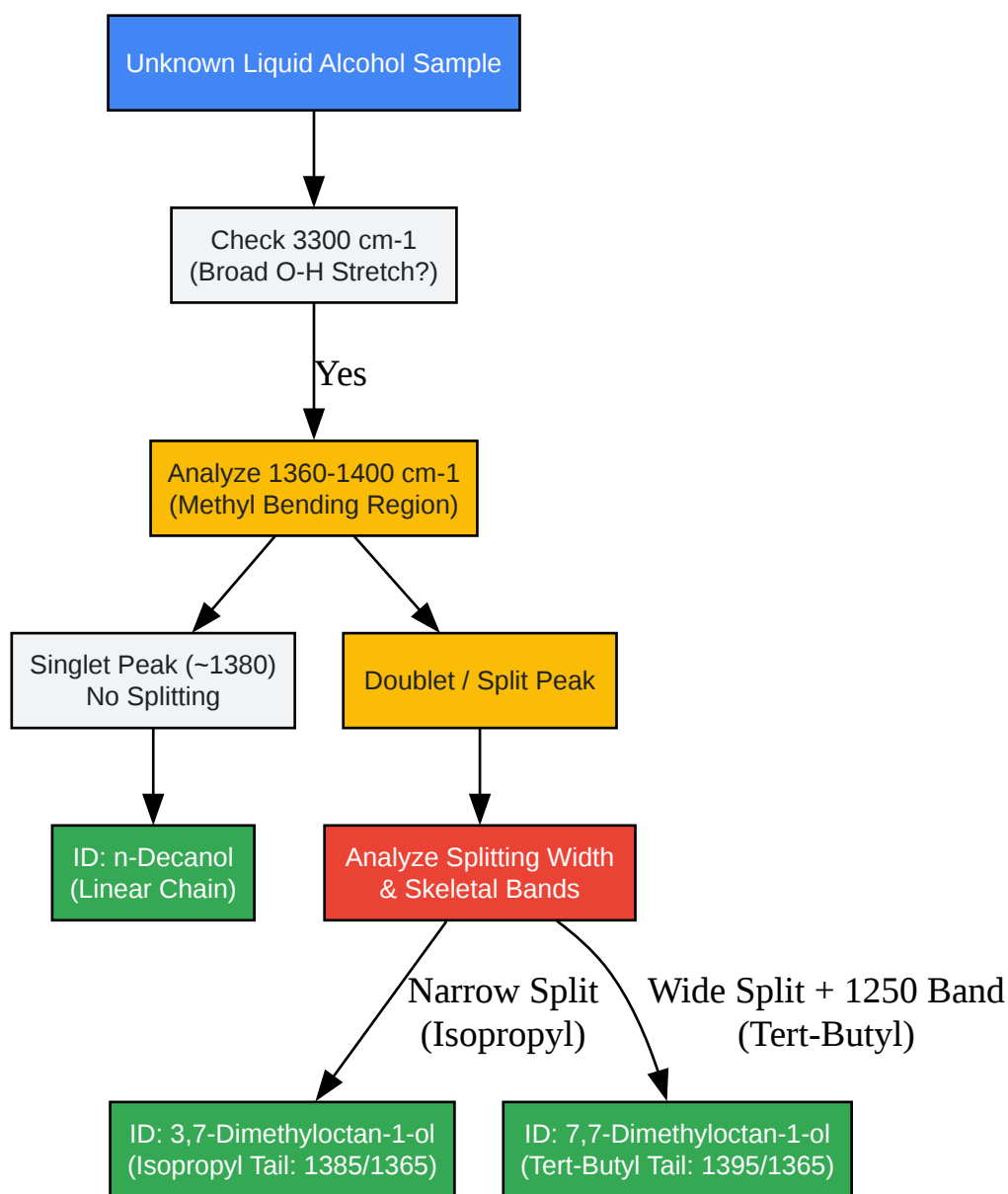
- Validation Check (Self-Correction):

- Check 1: Is the O-H peak (3300) absorbance between 0.5 and 1.0? (If >1.5, use transmission cell or dilute).

- Check 2: Is the doublet at 1360–1400 visible? If merged into a blob, clean crystal and re-run with higher resolution.

## Decision Logic Visualization

The following diagram illustrates the logical workflow for identifying **7,7-dimethyloctan-1-ol** from an unknown aliphatic alcohol sample.



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Caption: Logical workflow for differentiating **7,7-dimethyloctan-1-ol** from linear and isopropyl-branched isomers using FTIR.

## References

- NIST Chemistry WebBook. 1-Octanol, 3,7-dimethyl- (Tetrahydrogeraniol) Spectral Data. (Used for comparative baseline of the 3,7-isomer).
- PubChem. **7,7-Dimethyloctan-1-ol** Compound Summary (CAS 66719-35-5).<sup>[1]</sup>

- ResearchGate / Sigma-Aldrich. IR Spectrum Table & Chart - Gem-Dimethyl vs. Isopropyl Splitting Patterns.
- Lotus Gemology. FTIR in Gem Testing (Principles of IR Absorption). (General reference for FTIR methodology).

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## Sources

- 1. Henry's Law Constants [[henrys-law.org](http://henrys-law.org)]
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